molecular formula C23H17NO2 B4537814 Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone

Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone

Cat. No.: B4537814
M. Wt: 339.4 g/mol
InChI Key: ZSJSBEBAOROFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone is an organic compound that features a quinoline moiety linked to a phenyl group through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone typically involves the reaction of 8-hydroxyquinoline with a benzyl halide derivative under basic conditions to form the quinolyloxy intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl or quinoline derivatives.

Scientific Research Applications

Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This interaction can lead to the disruption of cellular processes and exhibit cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl{4-[(6-quinolyloxy)methyl]phenyl}methanone
  • Phenyl{4-[(7-quinolyloxy)methyl]phenyl}methanone
  • Phenyl{4-[(9-quinolyloxy)methyl]phenyl}methanone

Uniqueness

Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone is unique due to the specific positioning of the quinoline moiety, which can influence its electronic properties and reactivity. This positioning can also affect its binding affinity to molecular targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

phenyl-[4-(quinolin-8-yloxymethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2/c25-23(19-6-2-1-3-7-19)20-13-11-17(12-14-20)16-26-21-10-4-8-18-9-5-15-24-22(18)21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJSBEBAOROFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone
Reactant of Route 2
Reactant of Route 2
Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone
Reactant of Route 3
Reactant of Route 3
Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone
Reactant of Route 4
Reactant of Route 4
Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone
Reactant of Route 5
Reactant of Route 5
Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone
Reactant of Route 6
Reactant of Route 6
Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.